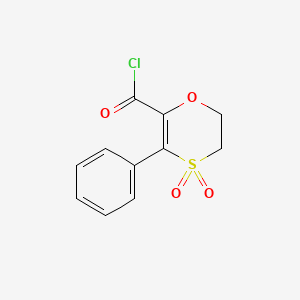

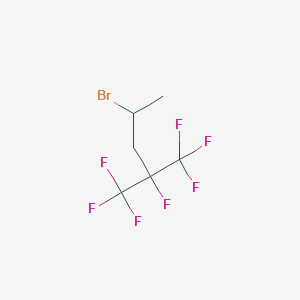

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

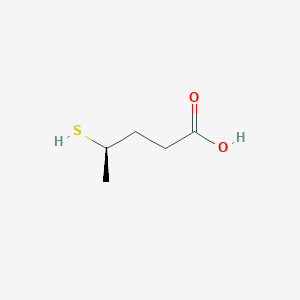

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride (DPDC) is a synthetic compound that has been used in various scientific applications due to its unique properties. DPDC is an oxathiine-carbonyl chloride, which is a type of carbonyl chloride that contains an oxathiine ring. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. DPDC has a wide range of applications in the fields of chemistry, biology, and medicine.

科学的研究の応用

Ring Opening and Structural Transformation

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives have been studied for their ring-opening reactions and structural transformations. For instance, 5,6-dihydro-1,4-oxathiins with 3-carbonyl substitutions undergo ring cleavage by nucleophilic nitrogen attack, leading to various rearranged compounds. These transformations are significant in understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Corbeil et al., 1973).

Base-Catalyzed Reactions

The base-catalyzed reactions of these compounds have also been a subject of interest. Studies have shown that certain dihydro-1,4-oxathiin carboxamides rearrange to form different pyrimidinones under basic conditions. These reactions offer insights into new pathways for the synthesis of heterocyclic compounds (Kulka, 1980).

Microwave-Assisted Synthesis

Advancements in synthetic methods include microwave-assisted copper-catalyzed ring expansions of three-membered heterocycles, forming 3-acyl-5,6-dihydro-1,4-oxathiines. This method provides a direct and efficient way to prepare these compounds, which are important in medicinal and agricultural chemistry (Li, Chen, & Xu, 2018).

NMR Spectral Analysis

NMR spectral analysis of 5,6-dihydro-2-methyl-1,4-oxathiins, including 4,4-dioxo derivatives, provides valuable data for understanding their structural and conformational properties. This information is crucial for their application in various scientific fields (McGlinchey, Sayer, Onuska, & Comba, 1979).

作用機序

Mode of Action

It is known that DPOCC is a reactive precursor for various chemical reactions due to the presence of the carbonyl chloride group. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function.

Pharmacokinetics

. This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Action Environment

. This suggests that it may be relatively stable in a variety of environmental conditions.

特性

IUPAC Name |

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOVZYQETWNKAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)

![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)

![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)